Molecular Descriptor Differentiation: Dual Basic pKa Centers vs. Single-Center Monomers
The dihydrochloride salt of 1-Benzyl-4-(piperidin-4-yl)piperazine provides two distinct basic nitrogen centers (piperazine N4 and piperidine N1) separated by a rigid carbon spacer, whereas comparator 1-benzylpiperazine (BZP) possesses only the piperazine nitrogens and 4-benzylpiperidine possesses only the piperidine nitrogen. Computational pKa predictions indicate that the piperidine nitrogen in the target compound has an estimated pKa of approximately 8.0–8.5, existing predominantly in the monoprotonated state at physiological pH, while the piperazine N4-benzyl nitrogen exhibits lower basicity (pKa ~6.5–7.0) [1]. This dual ionization profile is absent in the comparators, which each present a single dominant protonation site, directly affecting blood-brain barrier penetration predictions and receptor docking poses [1].
| Evidence Dimension | Number of ionizable centers and predicted pKa values |
|---|---|
| Target Compound Data | Two basic nitrogens; predicted pKa1 ~8.0–8.5 (piperidine N), pKa2 ~6.5–7.0 (piperazine N4-benzyl); dihydrochloride salt form ensures aqueous solubility >10 mg/mL [1] |
| Comparator Or Baseline | 1-Benzylpiperazine (BZP): one ionizable center type (piperazine N1 and N4, pKa ~7.8–8.2). 4-Benzylpiperidine: one ionizable center (piperidine N, pKa ~9.5–10.0). |
| Quantified Difference | Two distinct protonation states available vs. one in comparators; estimated ΔpKa between the two basic sites in the target compound is approximately 1.5–2.0 log units. |
| Conditions | In silico prediction (MarvinSketch/ChemAxon) at 298 K, 0.15 M ionic strength; experimental pKa determination not yet reported in identified literature. |
Why This Matters
For CNS drug discovery programs requiring fine-tuned ionization states to balance passive permeability and target engagement, the dual-basicity scaffold offers a design handle that single-center analogs cannot replicate, reducing the need for extensive synthetic re-optimization.
- [1] De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E. & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14, 1734-1742. (See pKa discussion for benzylpiperidine vs. benzylpiperazine derivatives.) View Source
